

A Comparative Spectroscopic Guide to Substituted Isobenzofurans

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Compound of Interest

Compound Name: 1-Vinyl-1,3-dihydro-isobenzofuran

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of substituted isobenzofurans, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. By presenting key spectroscopic data from various analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—this document aims to facilitate the identification, characterization, and development of novel isobenzofuran derivatives. The information is compiled from peer-reviewed studies to ensure accuracy and reliability.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for different classes of substituted isobenzofurans, enabling a clear comparison of their electronic and structural properties.

^1H and ^{13}C NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of substituted isobenzofurans. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, providing valuable insights into the effects of different substituents.

Table 1: ^1H and ^{13}C NMR Data for Selected 3-Substituted Isobenzofuran-1(3H)-ones.[\[1\]](#)

Compound	Key ¹ H NMR Signals (δ, ppm)	Key ¹³ C NMR Signals (δ, ppm)
3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one	9.1 (d, J=9.7 Hz, 1H, NH), 7.1 (d, J=9.1 Hz, 1H, CH-N), Aromatic protons	169.82 (C=O), 161.78 (C-NH), Aromatic carbons
3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one	8.2 (s, 1H, NH), 6.5 (s, 1H, CH-N), Aromatic protons	171.34 (C=O), 169.67 (C-NH), Aromatic carbons
3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one	8.9 (d, J=9.1 Hz, 1H, NH), 7.2 (d, J=9.1 Hz, 1H, CH-N), Aromatic protons	169.41 (C=O), 166.78 (C-NH), Aromatic carbons

Table 2: ¹H and ¹³C NMR Data for Selected 1-Methoxy-3-aryl-1H-isochromenes.[2]

Compound	Key ¹ H NMR Signals (δ, ppm)	Key ¹³ C NMR Signals (δ, ppm)
1-Methoxy-3-phenyl-1H-isochromene	7.75 (d, 2H), 7.36-7.15 (m, 7H), 6.55 (s, 1H), 6.08 (s, 1H), 3.54 (s, 3H, OCH ₃)	148.4, 133.4, 129.2, 128.5, 127.8, 127.5, 126.0, 125.7, 124.8, 123.8, 123.5, 99.4, 98.7, 54.2 (OCH ₃)
3-(4-Chlorophenyl)-1-methoxy-1H-isochromene	7.77-7.72 (m, 2H), 7.40-7.21 (m, 6H), 6.58 (s, 1H), 6.13 (s, 1H), 3.59 (s, 3H, OCH ₃)	148.4, 134.5, 132.9, 129.9, 129.5, 128.7, 127.0, 126.9, 126.0, 125.8, 124.6, 100.7, 99.8, 55.2 (OCH ₃)
3-(4-Fluorophenyl)-1-methoxy-1H-isochromene	7.75-7.72 (m, 2H), 7.40-7.23 (m, 3H), 6.98-6.88 (m, 2H), 6.53 (s, 1H), 6.14 (s, 1H), 3.58 (s, 3H, OCH ₃)	163.4 (d, J=247.0 Hz), 149.4, 134.9, 132.5, 132.2 (d, J=9.6 Hz), 128.8, 127.7 (d, J=9.2 Hz), 126.2, 122.9 (d, J=3.0 Hz), 113.8 (d, J=22.9 Hz), 110.9 (d, J=22.4 Hz), 100.1 (d, J=2.8 Hz), 99.4, 55.3 (OCH ₃)

Infrared (IR) Spectroscopic Data

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The lactone carbonyl group in isobenzofuran-1(3H)-ones and the C-O stretches are particularly informative.

Table 3: Characteristic IR Absorption Bands for 3-Substituted Isobenzofuran-1(3H)-ones.[1]

Compound	C=O Stretch (Lactone) (cm ⁻¹)	N-H Stretch (cm ⁻¹)
3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one	1743	3228
3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one	1761	3295
3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one	1755	3280

Aromatic hydrocarbons typically show C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C stretching in the aromatic ring in the 1600-1400 cm⁻¹ region.[3] The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ range can be characteristic of the substitution pattern on the aromatic ring.[3][4]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, aiding in structural confirmation. A common fragmentation pathway for many 3-substituted isobenzofuran-1(3H)-ones involves the loss of the substituent to form a stable phthalidyl cation.

Table 4: Key Mass Spectrometry Fragments for 3-Substituted Isobenzofuran-1(3H)-ones.[1]

Compound	Molecular Ion (M ⁺)	Key Fragment (m/z)
3-(pyrimidin-2-ylamino)-2-benzofuran-1(3H)-one	227	133 (phthalidyl cation)
3-(pyridin-2-ylamino)-2-benzofuran-1(3H)-one	226	133 (phthalidyl cation)
3-(1,3-thiazol-2-ylamino)-2-benzofuran-1(3H)-one	232	133 (phthalidyl cation)

UV-Visible (UV-Vis) Spectroscopic Data

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of the maximum absorption wavelength (λ_{max}) is influenced by the nature of the substituents and the solvent.

Table 5: UV-Vis Absorption Maxima for 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones in Methanol.[5]

Substituent at 4-position of phenylamino group	λ_{max} 1 (nm)	λ_{max} 2 (nm)
-H	299	255
-CH ₃	303	256
-OCH ₃	304	258
-OH	305	259
-F	300	254
-Cl	304	256
-NO ₂	370	275
-COCH ₃	320	260

The data indicates that electron-donating groups cause a slight bathochromic (red) shift, while strong electron-withdrawing groups like nitro (-NO₂) lead to a significant bathochromic shift,

suggesting a more pronounced intramolecular charge transfer (ICT) character.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and extension of scientific findings.

General Synthesis of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones[5]

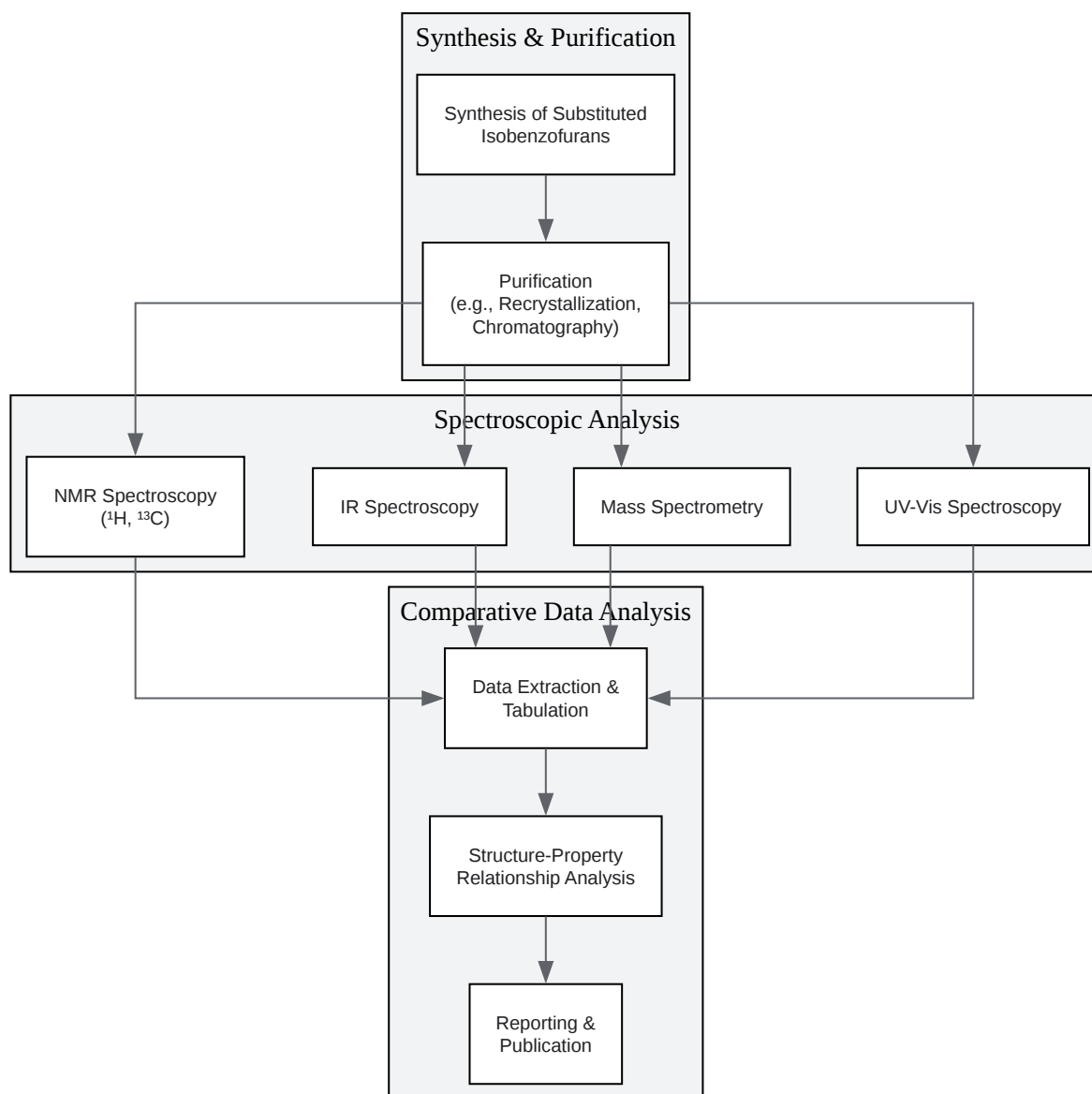
A solution of the appropriately substituted aniline (5 mmol) in methanol (10 mL) is refluxed with 2-formylbenzoic acid (phthalaldehydic acid) (0.75 g, 5 mmol) for 3 hours in the presence of a few drops of acetic acid. The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed, and recrystallized to afford the pure compound.

Spectroscopic Characterization Methods

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as DMSO- d_6 or CDCl_3 , with tetramethylsilane (TMS) as the internal standard.[1][2]
- **IR Spectroscopy:** IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[1] Samples can be prepared as potassium bromide (KBr) discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1][6]
- **Mass Spectrometry:** Mass spectra are recorded on a mass spectrometer, often using electron ionization (EI) or electrospray ionization (ESI) techniques.[1][7]
- **UV-Vis Spectroscopy:** UV-Vis absorption spectra are measured using a spectrophotometer in a suitable solvent, such as methanol or dichloromethane, in quartz cuvettes.[5]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of substituted isobenzofurans.



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Caption: Workflow for Spectroscopic Analysis of Isobenzofurans.

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